molecular formula C10-H13-N-O4.Cl-H B029518 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride CAS No. 91013-37-5

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B029518
CAS No.: 91013-37-5
M. Wt: 247.67 g/mol
InChI Key: UNETXNZYVGKTSS-UHFFFAOYSA-N
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Description

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10-H13-N-O4.Cl-H and its molecular weight is 247.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Modification and Biomedical Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, exhibit increased thermal stability and promising biological activities, making them suitable for medical applications. These modified hydrogels show enhanced antibacterial and antifungal activities, highlighting their potential in the development of new biomedical materials (Aly & El-Mohdy, 2015).

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates high efficiency as a corrosion inhibitor for mild steel in hydrochloric acid medium, with a significant inhibition efficiency at low concentrations. This organic compound affects both cathodic and anodic corrosion currents, indicating its potential as a mixed inhibitor in corrosion science. Its adsorption on steel surfaces follows Langmuir’s isotherm, suggesting strong interaction and potential for protective coating development (Bentiss et al., 2009).

Antimicrobial Activity

Cinnamic acid derivatives, including those structurally related to 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, exhibit antimicrobial activity against Staphylococcus aureus. These compounds, when evaluated for phytotoxicity and genotoxicity on Triticum aestivum (wheat), showed inhibition in growth, germination, and mitotic activity, alongside inducing chromosomal aberrations. This suggests their potential as antimicrobial agents, albeit with considerations for environmental and biological safety (Jităreanu et al., 2013).

Biochemical Metabolism and Toxicity Studies

Metabolites of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a related compound, were identified in rat urine, indicating the biochemical pathways for its metabolism, which include oxidation and reduction processes leading to various metabolites. These findings are crucial for understanding the metabolic fate and potential toxicity of related compounds in biological systems (Jodynis-Liebert, 1993).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As a metabolite produced by the gut microbiota from dietary polyphenols, “2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride” might contribute to their health benefits . Future research could focus on further investigating the absorption, metabolism, and tissue accumulation of this compound in various organisms . Additionally, the potential health benefits and therapeutic applications of this compound could be explored further.

Mechanism of Action

Target of Action

The primary target of 3-O-Methyldopa is the alpha-2 adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system .

Biochemical Pathways

3-O-Methyldopa is a metabolite of L-DOPA, formed by the action of the enzyme catechol-O-methyltransferase (COMT) . It is involved in the dopamine metabolic pathway , where it competes with L-DOPA and dopamine, affecting their pharmacodynamics .

Pharmacokinetics

3-O-Methyldopa is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha (α)-methyldopa mono-O-sulfate . Its other metabolites also include 3-O-methyl-α-methyldopa; 3,4-dihydroxyphenylacetone; α-methyldopamine; and 3-O-methyl-α-methyldopamine . The concentration–time curve for this compound can be used to calculate the clearance rate of levodopa from the blood plasma .

Result of Action

The molecular and cellular effects of 3-O-Methyldopa’s action are primarily related to its impact on the alpha-2 adrenergic receptor. By acting as an agonist at this receptor, it reduces adrenergic neuronal outflow, leading to a decrease in blood pressure . This makes it effective in the treatment of hypertension .

Action Environment

The action, efficacy, and stability of 3-O-Methyldopa can be influenced by various environmental factors. For instance, due to the instability of catecholamines (L-DOPA, dopamine, and 3-O-methyldopa) and carbidopa, antioxidation (0.5 mg sodium metabisulfite for 100 μL sample) and environment temperature control are used alone or in combination to enhance stability . Furthermore, the gut microbiota plays a role in the production of 3-O-Methyldopa .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins. It is formed by the enzyme catechol-O-methyltransferase (COMT) from L-DOPA in many organs including blood, peripheral tissues, and nigrostriatal neurons . It competitively inhibits the pharmacodynamics of L-DOPA and dopamine .

Cellular Effects

3-O-Methyldopa hydrochloride, DL- has been found to have significant effects on various types of cells and cellular processes. It has been observed to inhibit dopamine transporter and uptake in rat brain striatal membranes and PC12 cells . It also impairs locomotor activities by decreasing movement time, total distance, and the number of movement . Furthermore, it has been found to induce cytotoxic effects via oxidative stress and decrease mitochondrial membrane potential in PC12 cells .

Molecular Mechanism

At the molecular level, 3-O-Methyldopa hydrochloride, DL- exerts its effects through various mechanisms. It inhibits the dopamine transporter and uptake in rat brain striatal membranes and PC12 cells . It also potentiates L-DOPA toxicity, and these toxic effects induced by both 3-O-Methyldopa hydrochloride, DL- and L-DOPA are blocked by vitamin E (α-tocopherol) in PC12 cells .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-O-Methyldopa hydrochloride, DL- change in laboratory settings. For instance, the subacute administration of 3-O-Methyldopa hydrochloride, DL- (5 days, icv) significantly impairs the locomotor activities and catecholamine levels .

Metabolic Pathways

3-O-Methyldopa hydrochloride, DL- is involved in the metabolic pathways of dopamine. It is formed by the enzyme catechol-O-methyltransferase (COMT) from L-DOPA .

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNETXNZYVGKTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91013-37-5
Record name 3-O-Methyldopa hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091013375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride
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Record name 3-O-METHYLDOPA HYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
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